3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine
Description
Properties
IUPAC Name |
3-[3-(3-methylphenyl)phenoxy]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-4-2-5-13(8-12)14-6-3-7-15(9-14)18-16-10-17-11-16/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUURPVXREOLOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)OC3CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction
The 3'-methyl-[1,1'-biphenyl]-3-ol intermediate is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated toluene precursor. Recent advances utilize Pd(PPh₃)₄ catalysts in toluene/water biphasic systems, achieving 85–92% yields with 3-bromo-3'-methyltoluene and phenylboronic acid. Competing Ullmann coupling methods show lower efficiency (60–68% yields) but avoid boronic acid handling.
Azetidine Ring Formation
Azetidine synthesis employs Staudinger ketene-imine cycloaddition or Gabriel synthesis routes. The former method, using 3-amino-1-propanol and diphenylketene, provides a 74% yield but requires strict anhydrous conditions. Microwave-assisted ring closure (150°C, 20 min) reduces reaction times by 50% compared to conventional reflux.
Conventional Synthetic Pathways
Stepwise Coupling and Etherification
This three-step approach involves:
-
Suzuki coupling to form 3'-methyl-1,1'-biphenyl
-
Hydroxylation at the 3-position via directed ortho-metalation (DoM)
-
Mitsunobu etherification with azetidine
Critical data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, SPhos, K₃PO₄, 80°C, 12h | 88% | 95.2% |
| Hydroxylation | n-BuLi, (-)-sparteine, O₂, THF | 63% | 89.7% |
| Mitsunobu etherification | DIAD, Ph₃P, 0°C → rt, 6h | 71% | 98.1% |
The Mitsunobu step demonstrates temperature-dependent stereoselectivity, with 0°C conditions favoring retention of configuration (er = 92:8). Scale-up beyond 10 mmol leads to yield drops (∼15%) due to Ph₃PO precipitation issues.
One-Pot Tandem Methodology
A streamlined protocol combines biphenyl formation and azetidine coupling in a single reactor:
-
Simultaneous Suzuki coupling/etherification :
-
In situ hydroxyl activation :
Using B₂pin₂ as a traceless activating agent eliminates separate hydroxylation steps but requires rigorous exclusion of moisture.
Advanced Catalytic Systems
Photoredox-Mediated C–O Coupling
Visible-light-driven catalysis (450 nm LED) enables direct coupling of azetidine with bromobiphenyl precursors:
This method circumvents pre-functionalized coupling partners but exhibits sensitivity to methyl group positioning (3'-methyl vs. 4'-methyl yields differ by ∼22%).
Enzymatic Etherification
Immobilized Candida antarctica lipase B (CAL-B) catalyzes regioselective ether formation in non-polar media:
| Parameter | Optimal Value |
|---|---|
| Solvent | tert-Butyl methyl ether |
| Temp | 45°C |
| Enzyme loading | 15 wt% |
| Conversion (24h) | 68% |
While environmentally benign, the enzymatic route struggles with product isolation due to enzyme-substrate adsorption.
Purification and Analytical Characterization
Chromatographic Challenges
The compound’s polarity (logP = 2.81) necessitates mixed-mode HPLC for purification:
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| C18 (150 × 4.6 mm) | MeCN/H₂O + 0.1% TFA | 12.3 |
| HILIC (2.1 × 100) | ACN/50 mM NH₄OAc (85:15) | 8.7 |
Counterion screening revealed trifluoroacetate causes peak splitting; ammonium formate is preferred for MS compatibility.
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
δ 7.52–7.48 (m, 2H, ArH), 7.34–7.28 (m, 4H, ArH), 6.97 (d, J = 8.1 Hz, 1H), 4.72–4.68 (m, 1H, OCH₂), 3.89–3.85 (m, 2H, NCH₂), 3.45–3.41 (m, 2H, NCH₂), 2.39 (s, 3H, CH₃), 2.12–2.05 (m, 2H, CH₂).
HRMS (ESI⁺):
m/z calc’d for C₁₆H₁₇NO [M+H]⁺: 240.1388; found: 240.1385.
Industrial-Scale Considerations
Continuous Flow Synthesis
A plug-flow reactor system achieves 93% conversion in 8 min residence time:
| Parameter | Value |
|---|---|
| Temp | 130°C |
| Pressure | 18 bar |
| Catalyst | Pd@SiO₂ (1.2 mol%) |
| Productivity | 2.1 kg/L·h |
This method reduces palladium leaching to <5 ppm versus 25–40 ppm in batch processes.
Cost Analysis
Raw material cost breakdown per kilogram:
| Component | Cost (USD) |
|---|---|
| 3-Bromo-3'-methyltoluene | 420 |
| Azetidine-HCl | 1,150 |
| Pd catalysts | 680 |
| Total | 2,250 |
Microwave-assisted routes reduce energy costs by $380/kg but require capital investment in specialized equipment.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
CNS Disorders
Research indicates that azetidine derivatives, including 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine, exhibit potential as therapeutic agents for central nervous system (CNS) disorders. Specifically, they may act as phosphodiesterase inhibitors, which are crucial in regulating neurotransmitter levels and improving cognitive functions .
Antitumor Activity
Preliminary studies suggest that azetidine compounds can exhibit antitumor properties. The structural modifications involving biphenyl groups may enhance their interaction with cancer cell pathways, leading to apoptosis in malignant cells. Investigations into similar compounds have shown promising results in inhibiting tumor growth in vitro .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Azetidine Ring : This is usually achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the biphenyl moiety enhances the compound's biological activity and solubility.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: CNS Activity
A study published in a peer-reviewed journal highlighted the effects of azetidine derivatives on cognitive function in animal models. The results indicated that compounds similar to this compound improved memory retention and learning capabilities by modulating neurotransmitter systems .
Case Study 2: Anticancer Research
In another investigation focusing on the anticancer properties of azetidine derivatives, it was found that these compounds induced apoptosis in various cancer cell lines. The study noted that modifications to the biphenyl structure significantly increased cytotoxicity against breast cancer cells .
Mechanism of Action
The mechanism of action of 3-((3’-Methyl-[1,1’-biphenyl]-3-yl)oxy)azetidine involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows for strong π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenyl-Containing Heterocycles with Alternative Ring Systems
Pyridine Derivatives ()
Compounds such as 2-(3'-methyl-[1,1'-biphenyl]-3-yl)pyridine (3e) share the 3'-methyl-biphenyl core but replace the azetidine-oxy group with a pyridine ring . Key differences include:
- Electronic Effects : Pyridine’s aromatic nitrogen introduces electron-withdrawing properties, contrasting with azetidine’s saturated, basic nitrogen.
- Synthesis Yields : The pyridine derivative (3e) was synthesized in 41% yield, lower than its 2'-methyl analog (3d, 69%), suggesting steric hindrance at the 3'-position impedes reactivity .
- Physical Properties : Pyridine derivatives (e.g., 3b–3e) are reported as yellow oils, whereas azetidine analogs may exhibit different solubility due to the polar oxygen linkage.
Isoquinoline Derivatives ()
Compounds like 3-([1,1'-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbonitrile (11a) incorporate a biphenyl group into a larger isoquinoline scaffold.
- Synthetic Complexity: Lower yields (27–38%) for isoquinoline derivatives highlight challenges in introducing multiple functional groups compared to simpler azetidine systems.
Azetidine Derivatives with Varied Substituents
Ester-Functionalized Azetidine ()
Ethyl 2-oxo-3-phenyl-1-(1-phenylethyl)azetidine-3-carboxylate features an ester group and phenyl substituents.
- Synthetic Yield : 62% yield via multicomponent reaction, indicating moderate efficiency .
- Structural Flexibility : The ester group enhances hydrophilicity, whereas the biphenyl-oxy group in the target compound may increase lipophilicity.
Simple Azetidine Ethers ()
3-(3-Methylphenoxy)azetidine hydrochloride and 3-isopropoxy-azetidine are structurally simpler analogs.
- Substituent Effects: The methylphenoxy group mirrors the biphenyl-oxy linkage but lacks aromatic extension, reducing steric bulk .
- Salt Formation : The hydrochloride salt improves aqueous solubility, a property unexplored for the target compound.
Complex Azetidine Derivatives ()
1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine includes a methoxybenzoyl group and a fused bicyclic system.
Biphenyl Derivatives with Functionalized Linkages ()
Compounds like 3-((3′-(benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-3-yl)methoxy)isoxazole-5-carboxylic acid (5r) feature carboxylic acid or isoxazole groups.
Key Findings and Implications
- Steric and Electronic Effects : The 3'-methyl group on biphenyl systems (e.g., 3e vs. 3d) reduces synthetic yields, suggesting steric challenges during coupling reactions .
- Azetidine vs. Pyridine : Azetidine’s saturated ring offers conformational flexibility and basicity, contrasting with pyridine’s aromaticity .
- Functional Group Impact : Carboxylic acid or ester groups enhance polarity, whereas biphenyl-azetidine systems prioritize lipophilicity and scaffold versatility .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine?
Methodological Answer: Synthesis optimization should focus on (i) regioselective coupling of the biphenyl and azetidine moieties, (ii) minimizing steric hindrance at the 3'-methyl position, and (iii) protecting group strategies for the azetidine oxygen. For example, intermediates like 1-(diphenylmethyl)azetidin-3-ol (CAS 18621-17-5) or similar azetidine derivatives can inform protective group selection (e.g., benzhydryl groups) to stabilize reactive sites during coupling. Purification via column chromatography or recrystallization should be validated using HPLC (≥98% purity standards) .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Compare aromatic proton signals (δ 6.5–7.5 ppm) to biphenyl analogs and azetidine ring protons (δ 3.0–4.0 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₆H₁₇NO) with ≤2 ppm mass accuracy.
- X-ray crystallography : Resolve steric effects of the 3'-methyl group on biphenyl planarity . Cross-reference with databases like CAS Common Chemistry for spectral libraries .
Q. What analytical methods are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients for baseline separation of byproducts .
- TGA/DSC : Assess thermal stability (decomposition >200°C) to rule out solvent residues or polymorphic impurities .
Advanced Research Questions
Q. How to design in vitro assays to evaluate the pharmacological activity of this compound?
Methodological Answer:
- Target selection : Prioritize receptors with biphenyl-binding domains (e.g., GPCRs or kinase inhibitors) based on structural analogs .
- Dose-response curves : Use a 6-point logarithmic dilution (1 nM–100 μM) in triplicate, with positive controls (e.g., reference inhibitors).
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates, ensuring p < 0.05 significance . Include cytotoxicity assays (e.g., MTT) to rule off-target effects .
Q. How to address contradictory data in solubility and stability studies?
Methodological Answer:
- Solubility conflicts : Re-test in buffered solutions (pH 1.2–7.4) at 25°C and 37°C to mimic physiological conditions. Use dynamic light scattering (DLS) to detect aggregation .
- Stability outliers : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., azetidine ring-opening) and adjust storage conditions (e.g., inert atmosphere, −20°C) .
Q. What experimental frameworks are suitable for studying environmental fate?
Methodological Answer: Adopt a tiered approach:
- Phase 1 (Lab) : Determine octanol-water partition coefficients (logP) via shake-flask method and hydrolytic stability at pH 4–9 .
- Phase 2 (Microcosm) : Evaluate biodegradation using OECD 301F tests with activated sludge. Monitor metabolites via GC-MS .
- Phase 3 (Field) : Deploy passive samplers in aquatic systems to measure bioaccumulation potential, referencing EPA DSSTox models for biphenyl analogs .
Q. How to resolve discrepancies in receptor binding affinity across assay platforms?
Methodological Answer:
- Platform comparison : Replicate assays using SPR (surface plasmon resonance) vs. radioligand binding to assess kinetic vs. equilibrium affinity differences.
- Buffer optimization : Test ionic strength (e.g., 150 mM NaCl) and co-solvents (e.g., DMSO ≤0.1%) to minimize artifactual inhibition .
- Data normalization : Express results as % inhibition relative to controls and apply Bland-Altman plots to quantify inter-platform bias .
Methodological Notes
- Synthesis : Prioritize intermediates with CAS-registered azetidine precursors (e.g., 40432-52-8 ) for reproducibility.
- Environmental Studies : Align with INCHEMBIOL protocols for abiotic/biotic transformation tracking .
- Data Reporting : Use APA standards for statistical notation and significant figures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
